molecular formula C7H10F3NO3 B2741000 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone CAS No. 1518982-43-8

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone

Cat. No.: B2741000
CAS No.: 1518982-43-8
M. Wt: 213.156
InChI Key: DQSJJOJSWGCBEP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone is a chemical compound with the molecular formula C7H10F3NO3 and a molecular weight of 213.16 g/mol It is characterized by the presence of a trifluoromethyl group, a morpholine ring, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 4-hydroxymethylmorpholine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-[2-(carboxymethyl)morpholin-4-yl]ethanone.

    Reduction: Formation of 2,2,2-trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    1,2,2-Trifluoro-2-hydroxy-1-trifluoromethylethanesulfonic acid sultone: Contains a trifluoromethyl group and a sulfonic acid group.

Uniqueness

2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone is unique due to the presence of both a trifluoromethyl group and a morpholine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)6(13)11-1-2-14-5(3-11)4-12/h5,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSJJOJSWGCBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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